(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is an organic compound with the molecular formula C17H15NO2 It is characterized by the presence of a methanol group attached to a naphthalene ring and a methoxypyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol typically involves the reaction of 6-methoxy-2-pyridinecarbaldehyde with a naphthalene derivative under specific conditions. One common method involves dissolving 7-methoxy-1-tetralone and 6-methoxy-2-pyridinecarbaldehyde in methanol, followed by the addition of an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but contains an amine group instead of a methanol group.
(6-Methoxypyridin-2-yl)methanol: Lacks the naphthalene ring, making it less complex.
Uniqueness
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is unique due to the combination of the naphthalene and methoxypyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H15NO2 |
---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(6-methoxypyridin-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-4-7-15(18-16)17(19)14-10-9-12-5-2-3-6-13(12)11-14/h2-11,17,19H,1H3 |
InChI-Schlüssel |
HKPIIWYGRUNANV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C(C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.